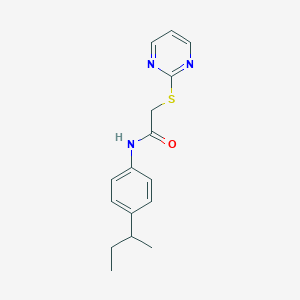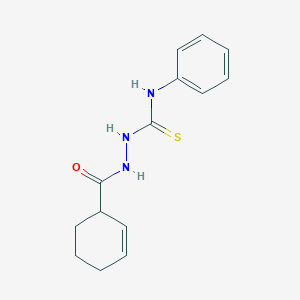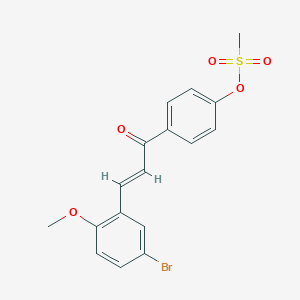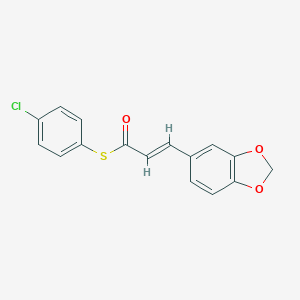![molecular formula C23H27FN2O B371433 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine CAS No. 329778-15-6](/img/structure/B371433.png)
1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine, also known as FIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine is not fully understood. However, studies have suggested that 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine may act as an inhibitor of the serotonin transporter, which is involved in the regulation of serotonin levels in the brain. 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine may also interact with other receptors and enzymes in the brain, leading to its potential therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has various biochemical and physiological effects. 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has been shown to inhibit the growth of cancer cells in vitro and in vivo. 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has also been shown to have anxiolytic and antidepressant effects in animal models. Additionally, 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has been shown to have potential neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine is its potential use as a fluorescent probe in bioimaging. 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has been shown to have good photostability and low cytotoxicity, making it a promising candidate for this application. However, one limitation of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine is its relatively low water solubility, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine. One area of interest is the development of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine derivatives with improved water solubility and bioavailability. Another area of interest is the investigation of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine's potential as a therapeutic agent for various diseases, including cancer, depression, and anxiety. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine and its interactions with various receptors and enzymes in the brain.
Synthesis Methods
1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine can be synthesized through a series of chemical reactions. The first step involves the reaction of 4-fluoroaniline with acryloyl chloride to produce 4-fluoro-N-(prop-2-yn-1-yl)aniline. This intermediate compound is then reacted with isobutyl magnesium bromide to produce 4-fluoro-N-(3-(4-isobutylphenyl)prop-2-yn-1-yl)aniline. Finally, the reaction of this intermediate with piperazine yields 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine.
Scientific Research Applications
1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, depression, and anxiety. 1-(4-Fluorophenyl)-4-[3-(4-isobutylphenyl)acryloyl]piperazine has also been studied for its potential use as a fluorescent probe in bioimaging and as a ligand in chemical biology.
properties
IUPAC Name |
(E)-1-[4-(4-fluorophenyl)piperazin-1-yl]-3-[4-(2-methylpropyl)phenyl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O/c1-18(2)17-20-5-3-19(4-6-20)7-12-23(27)26-15-13-25(14-16-26)22-10-8-21(24)9-11-22/h3-12,18H,13-17H2,1-2H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGEWHUMXCPJNRO-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N'-[5-nitro-2-(phenylsulfanyl)benzylidene]acetohydrazide](/img/structure/B371351.png)
![1-(4-Fluorophenyl)-2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylethylsulfanyl]ethanone](/img/structure/B371352.png)
![3-(3-bromophenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B371353.png)



![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]pyridinium](/img/structure/B371360.png)
![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B371361.png)


![N'-{4-[(4-fluorobenzyl)oxy]benzylidene}-2-{3-nitroanilino}acetohydrazide](/img/structure/B371368.png)
![4-[3-(3,4-Dichlorophenyl)-3-oxo-1-propenyl]phenyl 2-thiophenecarboxylate](/img/structure/B371370.png)

